molecular formula C22H23N3O2S2 B2747693 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251580-76-3

8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2747693
CAS No.: 1251580-76-3
M. Wt: 425.57
InChI Key: WJNGKNJCCBEPCD-UHFFFAOYSA-N
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Description

The compound 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 4-amine scaffold substituted with a 3-(methylsulfanyl)phenyl group at the N-position, a methoxy group at the 8-position, and a thiomorpholine-4-carbonyl moiety at the 2-position. Its structure integrates sulfur-containing groups (methylsulfanyl and thiomorpholine), which may influence lipophilicity, electronic properties, and biological interactions .

Properties

IUPAC Name

[8-methoxy-4-(3-methylsulfanylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-27-20-8-4-7-17-18(23-15-5-3-6-16(13-15)28-2)14-19(24-21(17)20)22(26)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGKNJCCBEPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)SC)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The key mechanisms include:

  • Inhibition of Enzymatic Activity : The thiomorpholine moiety is known to influence enzyme inhibition, particularly in pathways related to cancer and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Biological Activity Overview

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPotential inhibition of enzymes involved in cancer pathways.
CytotoxicityInduces apoptosis in cancer cell lines through specific signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various quinoline derivatives, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. A notable study found that at concentrations as low as 10 µM, the compound significantly reduced cell viability in treated cultures.

Enzyme Inhibition Studies

Research focused on the compound's ability to inhibit specific enzymes linked to cancer progression has yielded promising results. For instance, it was found to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to tumorigenesis. This inhibition could lead to increased acetylation of histones and subsequent changes in gene expression patterns associated with cancer cell proliferation.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibit significant anticancer properties. A study involving derivatives of quinoline demonstrated their antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Compounds within the quinoline family have also shown promising antimicrobial properties. For instance, studies on related derivatives indicated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of specific functional groups in the structure enhances their activity, making them potential candidates for treating infections.

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets effectively positions it for further exploration in pharmaceutical applications.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative was tested in vivo for its anticancer effects, showing a marked reduction in tumor size in animal models.
  • Case Study 2 : Another study assessed the antimicrobial activity against resistant strains of bacteria, highlighting the compound's potential as an antibiotic alternative.

Data Tables

The following table summarizes key findings related to the compound's biological activities:

Activity Type Cell Line/Organism Effectiveness Reference
AntiproliferativeHeLaSignificant cytotoxicity
AntiproliferativeHT-29Moderate cytotoxicity
AntimicrobialMycobacterium smegmatisMIC = 6.25 µg/ml
AntimicrobialPseudomonas aeruginosaEffective against resistant strains

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-4-amine derivatives are widely explored for medicinal applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Weight Calculated logP (XLogP3) Key Features
Target Compound 8-OMe, 2-(thiomorpholine-4-carbonyl), N-3-(MeS)phenyl Not Provided Not Provided Sulfur-rich (thiomorpholine, methylsulfanyl); potential for enhanced lipophilicity
4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(4-morpholinyl)propoxy]-quinazolin-4-amine (18A) 8-OMe, 7-morpholinylpropoxy, N-3-Cl-4-F-BnO-phenyl 553.18 Not Provided Quinazoline core; morpholine and halogen substituents; antitumor potential
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (Compound 7) 7-OMe, 6-(2-Me-benzyloxy), N-3-Cl-4-F-phenyl 423.13 Not Provided Antibacterial activity; chloro-fluoro substitution
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br, N-3-(CF2H)phenyl Not Provided Not Provided Bromo and difluoromethyl groups; library synthesis focus
8-Chloro-N-(2-methoxyethyl)quinolin-4-amine 8-Cl, N-2-methoxyethyl 236.70 2.7 Chloro and methoxyethyl; moderate lipophilicity
Key Observations :
  • Sulfur vs. Oxygen : The target compound’s thiomorpholine-4-carbonyl group replaces the morpholine moiety in compound 18A . Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter binding interactions compared to oxygen-containing analogs.
  • Methylsulfanyl Phenyl Group: The 3-(methylsulfanyl)phenyl substituent differs from halogenated (e.g., Cl, F) or alkoxy-substituted anilines in compounds 7 and 18A.
  • Methoxy Positioning : The 8-methoxy group in the target compound contrasts with 6- or 7-methoxy substitutions in other derivatives (e.g., compound 7). Positional effects on π-stacking or hydrogen bonding with biological targets remain speculative without direct data.

Pharmacokinetic and Pharmacodynamic Considerations

  • Lipophilicity and Solubility: The target compound’s methylsulfanyl and thiomorpholine groups suggest higher logP values compared to compound 18A (morpholine) or compound 7 (chloro-fluoro substitution). For reference, 8-chloro-N-(2-methoxyethyl)quinolin-4-amine has a logP of 2.7 , while sulfur-rich analogs may exceed this.
  • Efflux Transporter Interactions : highlights that ABC transporters (e.g., BCRP, MRP2) influence intestinal drug absorption. Sulfur-containing compounds may exhibit distinct efflux profiles compared to halogenated or oxygenated derivatives, though this requires experimental validation .

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